molecular formula C8H16O2 B150890 (1S,2S)-Cyclohexane-1,2-diyldimethanol CAS No. 3205-34-3

(1S,2S)-Cyclohexane-1,2-diyldimethanol

Cat. No. B150890
CAS RN: 3205-34-3
M. Wt: 144.21 g/mol
InChI Key: XDODWINGEHBYRT-HTQZYQBOSA-N
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Description

“(1S,2S)-(+)-1,2-Diaminocyclohexane” is a compound that has been used in the synthesis of chiral tropocoronands which have potential utility in asymmetric catalysis . It has a linear formula of C6H10(NH2)2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of AR-15512, a bioactive compound with menthol-like cooling activity, has been reported. The synthesis revealed that epimerization processes at the C-1 can occur at specific stages of the synthesis .


Molecular Structure Analysis

The molecular structure of compounds similar to “(1S,2S)-Cyclohexane-1,2-diyldimethanol” has been studied. For example, the electron configuration of each element in compounds like “(1S,2S)-1-Chloro-1-phenyl-2-propanamine” is unique to its position on the periodic table .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “(1S,2S)-Cyclohexane-1,2-diyldimethanol” have been reported. For instance, “(1S,2S)-1-Chloro-1-phenyl-2-propanamine” has a molecular formula of C9H12ClN, an average mass of 169.651 Da, and a mono-isotopic mass of 169.065826 Da .

Scientific Research Applications

Kinetic Resolution and Stereoselective Acylation

(1S,2S)-Cyclohexane-1,2-diyldimethanol is involved in kinetic resolution through stereoselective acylation. Chiral tetrapeptides show a thermodynamic preference for chiral recognition toward specific isomers of cyclohexane-1,2-diols. This process is significant in the synthesis of enantiomerically pure compounds (Shinisha & Sunoj, 2009).

Flame Retardant Properties

Research has identified (1S,2S)-Cyclohexane-1,2-diyldimethanol derivatives as components in flame retardants like 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH). These compounds exhibit thermal sensitivity and can interconvert at specific temperatures, highlighting their utility in fire safety applications (Arsenault et al., 2008).

Organocatalysis

This compound is used to produce enantiopure trans-1-amino-2-(arylsulfanyl)cyclohexanes, which are crucial for developing novel chiral motifs for ligands and organocatalysts. This application is vital in asymmetric synthesis and pharmaceutical research (Nowak, Wojaczyńska, & Skarżewski, 2011).

Catalytic Asymmetric Hydroformylation

(1S,2S)-Cyclohexane-1,2-diyldimethanol derivatives are used as chiral ligands in rhodium-catalyzed asymmetric hydroformylation. This process is crucial for producing chiral aldehydes, an important intermediate in various chemical industries (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

Synthesis of Chiral Bisamides

It acts as a precursor in synthesizing new C2-symmetric chiral bisamides, highlighting its role in developing chiral compounds for pharmaceutical and material science applications (Zhou & Xu, 2014).

Amination Catalyst

This compound is studied in the catalytic amination of various glycols, providing insights into the influence of initial glycol structure on reaction selectivity. This research is crucial for understanding and improving amination processes in organic synthesis (Timofeev, Bazanov, & Zubritskaya, 2016).

Environmental Exposure Assessment

Its derivatives are used in environmental exposure studies, such as assessing exposure to plasticizers like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighting its relevance in environmental health research (Silva et al., 2013).

properties

IUPAC Name

[(1S,2S)-2-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODWINGEHBYRT-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-Cyclohexane-1,2-diyldimethanol

CAS RN

25712-33-8
Record name 1,2-Cyclohexanedimethanol, (1R,2R)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-Cyclohexane-1,2-diyldimethanol
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(1S,2S)-Cyclohexane-1,2-diyldimethanol
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(1S,2S)-Cyclohexane-1,2-diyldimethanol
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(1S,2S)-Cyclohexane-1,2-diyldimethanol

Citations

For This Compound
1
Citations
K Huang - 2014 - rucore.libraries.rutgers.edu
In the 1960s, Knowles 1a and Horner 1b first reported that the enantioselective hydrogenation of prochiral double bonds is possible by using chiral versions of Wilkinson‟ s catalyst. …
Number of citations: 4 rucore.libraries.rutgers.edu

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